1-[(2-Nitrophenyl)sulfanyl]butan-2-one
Overview
Description
1-[(2-Nitrophenyl)sulfanyl]butan-2-one is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Structure Analysis
The crystallographic structure of compounds similar to 1-[(2-Nitrophenyl)sulfanyl]butan-2-one has been a subject of study. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was disclosed through x-ray analysis, highlighting its crystalline features in scientific research (Shi & Jiang, 1999).
Tautomeric and Acid-Base Properties
Research has been conducted on the structural, tautomeric, and acid–base properties of compounds similar to this compound, using various spectroscopic techniques and potentiometry. This type of research provides insights into the chemical behavior of such compounds in different environments (Mahmudov et al., 2011).
Novel Ring Synthesis
Innovative approaches in synthesizing new ring structures have been explored using derivatives of this compound. For example, the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring systems has been reported, demonstrating the compound's utility in creating complex chemical structures (Kimbaris et al., 2004).
Condensation Reactions
Research has been done on the condensation reactions involving compounds similar to this compound, demonstrating its reactivity and potential applications in synthesizing various chemical structures (Baeva et al., 2020).
Electrocatalytic Hydrogenation
Studies on the electrocatalytic hydrogenation of compounds structurally similar to this compound have been conducted. This research is significant in understanding the electrochemical properties and potential applications in catalysis (Bryan & Grimshaw, 1997).
Novel Compound Synthesis and Characterization
The synthesis and characterization of novel compounds using derivatives of this compound have been a focus of research, highlighting the compound's versatility in creating new chemical entities (Rahman et al., 2005).
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfanylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-8(12)7-15-10-6-4-3-5-9(10)11(13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQSZZVPXHYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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